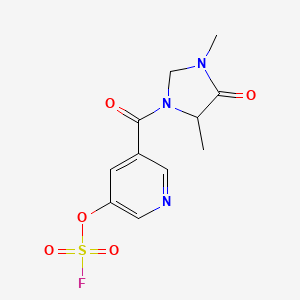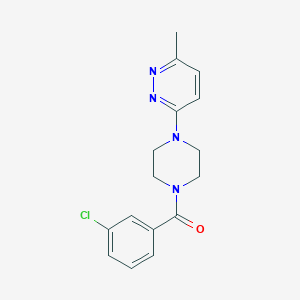
(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential use in the medical field . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis process involves the use of various chemical reactions and techniques .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various chemical groups. The compound contains a pyridazin-3-yl group, a piperazin-1-yl group, and a 3-chlorophenyl group . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of various reagents and catalysts . The reaction conditions, such as temperature and pressure, also play a crucial role in the synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. The compound has a specific molecular weight . Other properties, such as solubility and stability, are also important for its potential use in the medical field .Applications De Recherche Scientifique
Anticancer and Antituberculosis Potential
Research into derivatives of piperazin-1-yl methanone, including those with chlorophenyl groups, has shown promising results in anticancer and antituberculosis studies. For instance, a study reported the synthesis of various (piperazin-1-yl) methanone derivatives and their subsequent testing for anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity in these assays, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another study focused on the synthesis and evaluation of new pyridine derivatives, including piperazin-1-yl methanone analogs, for antimicrobial properties. These compounds exhibited variable and modest activity against selected bacterial and fungal strains, suggesting the potential utility of the core chemical structure in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Research on the interaction of related compounds with biological receptors can provide insights into their mechanism of action. For example, a study on the molecular interaction of a cannabinoid receptor antagonist, which shares structural similarities with the compound of interest, with the CB1 cannabinoid receptor, revealed detailed insights into the binding and activity of such compounds at the receptor level. This type of research is crucial for the design of drugs with targeted therapeutic effects (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel chemical compounds, including those with piperazin-1-yl methanone structures, form a significant area of research. Studies in this field aim to develop new synthetic methods, understand the structural characteristics of the compounds, and explore their potential applications. For instance, research on the efficient synthesis of antihistamines demonstrated the practical application of synthesizing related compounds with potential therapeutic uses (Narsaiah & Narsimha, 2011).
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-12-5-6-15(19-18-12)20-7-9-21(10-8-20)16(22)13-3-2-4-14(17)11-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPYIKBXLSHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

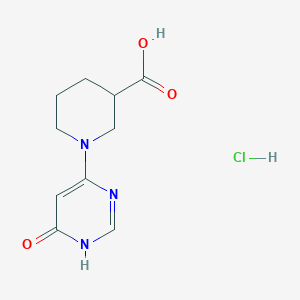
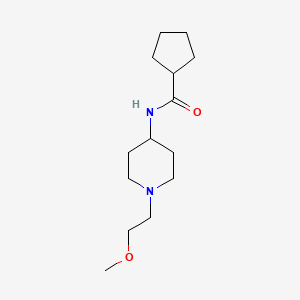
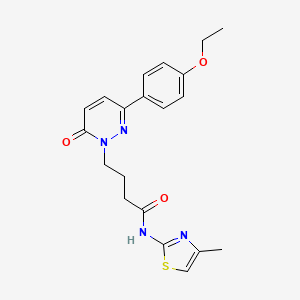
![N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2823296.png)
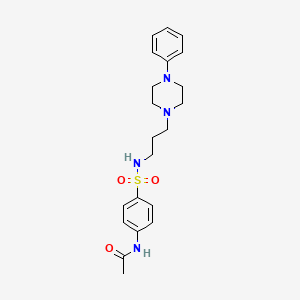
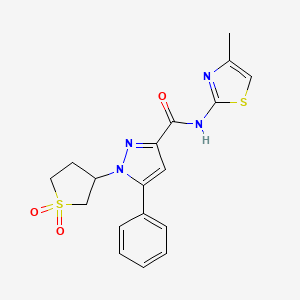
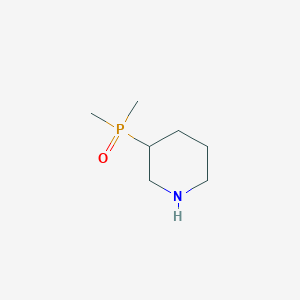
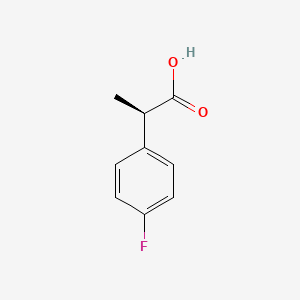
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-methoxybenzylidene)propanehydrazide](/img/structure/B2823303.png)
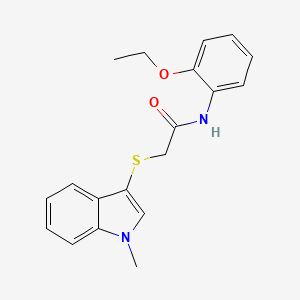
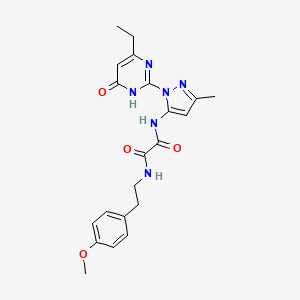
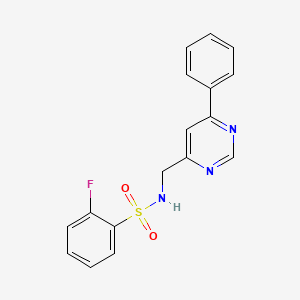
![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)
